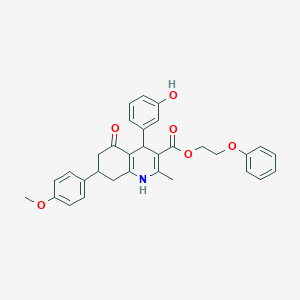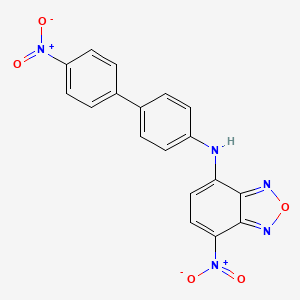![molecular formula C9H13NO2S2 B4892583 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B4892583.png)
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine, also known as MTSP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MTSP belongs to the class of compounds called sulfonylpyrrolidines and has been shown to have various biochemical and physiological effects.
Mechanism of Action
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of other proteins that are important for cell growth and survival. By inhibiting Hsp90, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine can disrupt the activity of these proteins and lead to cell death in cancer cells. Additionally, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to reduce oxidative stress in cells and improve glucose metabolism. These findings suggest that 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine may have potential as a treatment for diseases such as diabetes and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine in lab experiments is its relatively simple synthesis method. Additionally, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to reduce oxidative stress and improve glucose metabolism, which are both important factors in the development of neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosage and administration method of 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine for different diseases. Finally, more studies are needed to understand the long-term effects of 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine on the body and its potential for drug interactions.
Conclusion
In conclusion, 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been shown to have anti-inflammatory and anti-cancer properties, as well as potential as a treatment for other diseases such as diabetes and neurodegenerative disorders. While there are limitations to using 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine in lab experiments, its relatively simple synthesis method and low toxicity make it a promising candidate for further research.
Synthesis Methods
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine can be synthesized by reacting 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thienyl chloride. The resulting compound is then reacted with pyrrolidine and sodium hydride to form 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine. This synthesis method has been used in several studies to produce 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine for further research.
Scientific Research Applications
1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has been studied for its potential as a therapeutic agent in various diseases. One study showed that 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has anti-inflammatory properties and can reduce inflammation in the lungs of mice with acute lung injury. Another study found that 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine can inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that 1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine has potential as a treatment for inflammatory diseases and cancer.
properties
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-8-4-5-9(13-8)14(11,12)10-6-2-3-7-10/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQIQVADIZSBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(5-Methyl-2-thienyl)sulfonyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)
![5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892508.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4892516.png)
![2-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B4892517.png)



![ethyl [5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4892560.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4892564.png)

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B4892575.png)
![1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4892586.png)
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4892596.png)
